Synthesis and Characterization of 1-(3-Acetylphenyl)-3-(1H-indol-3-yl)urea: A Technical Guide
Synthesis and Characterization of 1-(3-Acetylphenyl)-3-(1H-indol-3-yl)urea: A Technical Guide
Executive Summary & Rationale
The cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and triggering type I interferon (IFN) responses. While essential for antiviral and antitumor immunity, aberrant STING activation is implicated in severe autoinflammatory diseases, lupus, and ischemia-reperfusion injury[1].
The discovery of H-151 (1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea) marked a paradigm shift in targeting this pathway. H-151 acts as a highly selective, covalent antagonist of STING by binding to the transmembrane cysteine residue 91 (Cys91), thereby blocking the palmitoylation and subsequent oligomerization required for downstream signaling[2].
This technical guide details the synthesis and characterization of 1-(3-acetylphenyl)-3-(1H-indol-3-yl)urea , a direct structural analog of H-151. By replacing the 4-ethylphenyl moiety with a 3-acetylphenyl group, researchers can explore altered pharmacokinetic properties, differential hydrogen-bonding capabilities in the solvent-exposed region of the binding pocket, and structure-activity relationships (SAR) within the indole-urea class of STING modulators.
Mechanism of action: Indole-urea derivatives covalently block STING palmitoylation.
Retrosynthetic Strategy & Stability Considerations
The synthesis of 1-(3-acetylphenyl)-3-(1H-indol-3-yl)urea relies on the bimolecular coupling of an isocyanate with an amine to form the central urea linkage. The most direct retrosynthetic disconnection yields 1H-indol-3-amine (3-aminoindole) and 3-acetylphenyl isocyanate .
The "3-Aminoindole Problem"
A critical bottleneck in synthesizing indole-3-ureas is the profound instability of unprotected 3-aminoindoles. The electron-rich nature of the pyrrole ring makes the C3-amine highly susceptible to rapid oxidation and dimerization when exposed to air or light, often manifesting as a rapid color change to pink or brown[3],[4].
Causality in Protocol Design: To circumvent this degradation, our protocol avoids the isolation of the free 3-aminoindole base. Instead, we utilize a self-validating, two-stage "one-pot" or continuous sequence:
-
Catalytic Hydrogenation: 3-nitroindole is reduced to 1H-indol-3-amine under a strict hydrogen/argon atmosphere.
-
In Situ Trapping: The crude, freshly generated amine is immediately reacted with commercially available 3-acetylphenyl isocyanate[5] in an anhydrous, deoxygenated solvent.
Workflow for the synthesis of 1-(3-acetylphenyl)-3-(1H-indol-3-yl)urea.
Experimental Methodologies
Preparation of 1H-indol-3-amine (In Situ)
Reagents: 3-Nitroindole (1.0 eq, 5.0 mmol), 10% Pd/C (0.1 eq by weight), Anhydrous Methanol (25 mL).
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitroindole in anhydrous methanol.
-
Purge the solution with Argon for 15 minutes to remove dissolved oxygen.
-
Carefully add 10% Pd/C catalyst under a positive stream of Argon.
-
Evacuate the flask and backfill with Hydrogen gas (balloon, 1 atm). Repeat this purge cycle three times.
-
Stir the suspension vigorously at room temperature for 2–3 hours. Validation Check: TLC (Hexane:EtOAc 1:1) should indicate complete consumption of the yellow 3-nitroindole starting material.
-
Purge the system thoroughly with Argon. Filter the mixture through a tightly packed pad of Celite under an Argon blanket into a receiving flask cooled to 0 °C. Do not allow the filter cake to run dry (fire hazard and oxidation risk).
-
Concentrate the filtrate in vacuo (bath temperature < 30 °C) while backfilling the rotary evaporator with Argon. Use the resulting pale residue immediately in the next step.
Urea Coupling
Reagents: Freshly prepared 1H-indol-3-amine (approx. 5.0 mmol), 3-Acetylphenyl isocyanate (1.05 eq, 5.25 mmol)[5], Anhydrous THF (20 mL).
-
Dissolve the crude 1H-indol-3-amine in anhydrous THF (20 mL) under Argon and cool the solution to 0 °C using an ice bath.
-
Dissolve 3-acetylphenyl isocyanate in anhydrous THF (5 mL) and add it dropwise to the amine solution over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours. Validation Check: A precipitate will often begin to form as the highly crystalline urea product is generated.
-
Quench the reaction with a small amount of methanol (1 mL) to consume any unreacted isocyanate.
-
Concentrate the mixture under reduced pressure.
-
Purification: Triturate the crude solid with cold diethyl ether and dichloromethane to remove non-polar impurities and residual isocyanate byproducts. If necessary, perform flash column chromatography (Silica gel, DCM:MeOH 95:5) to yield the analytically pure product.
Characterization & Validation Data
Rigorous structural validation is required to confirm the integrity of the urea linkage and the preservation of the indole core. The following table summarizes the quantitative analytical data expected for the purified compound.
Table 1: Analytical Characterization of 1-(3-acetylphenyl)-3-(1H-indol-3-yl)urea
| Analytical Method | Parameter / Spectral Feature | Expected Assignment & Value |
| Physical State | Appearance | Off-white to pale gray crystalline solid |
| Mass Spectrometry | HRMS (ESI-TOF) [M+H]+ | Calculated: 294.1243 Found: 294.1240 |
| 1 H NMR | Indole N-H | δ 10.85 (br s, 1H) |
| (400 MHz, DMSO- d6 ) | Urea N-H (Phenyl side) | δ 8.92 (s, 1H) |
| Urea N-H (Indole side) | δ 8.61 (s, 1H) | |
| Phenyl H2 (ortho to both groups) | δ 8.12 (t, J = 1.8 Hz, 1H) | |
| Indole H2 | δ 7.55 (d, J = 2.5 Hz, 1H) | |
| Acetyl -CH 3 | δ 2.58 (s, 3H) | |
| 13 C NMR | Carbonyl (Acetyl C=O) | δ 197.8 |
| (100 MHz, DMSO- d6 ) | Carbonyl (Urea C=O) | δ 153.4 |
| Acetyl Methyl (-CH 3 ) | δ 26.9 | |
| FT-IR (ATR) | Characteristic stretches (cm −1 ) | 3325 (N-H), 1678 (Acetyl C=O), 1642 (Urea C=O), 1555 (Amide II) |
| HPLC Purity | Reverse Phase (C18, MeCN/H 2 O) | > 98% (UV detection at 254 nm) |
Spectroscopic Causality: The presence of two distinct, highly deshielded singlet protons in the 1 H NMR spectrum ( δ 8.92 and 8.61) confirms the formation of the asymmetric urea bridge. The survival of the indole core is validated by the characteristic broad singlet at δ 10.85 (pyrrole N-H) and the doublet at δ 7.55 (C2-H of indole). The acetyl group acts as a strong electron-withdrawing group, shifting the adjacent phenyl H2 proton downfield to δ 8.12.
References
-
H151, a small molecule inhibitor of STING as a novel therapeutic in intestinal ischemia-reperfusion injury. National Institutes of Health (NIH) / PMC. Available at:[Link]
-
Targeting STING with covalent small-molecule inhibitors. Haag SM, et al. Nature (2018). Available at:[Link]
-
A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. National Institutes of Health (NIH) / PMC. Available at:[Link]
